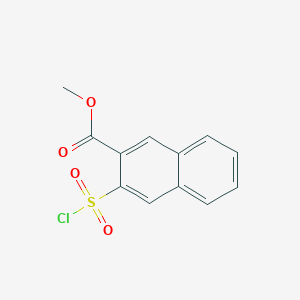

Methyl 3-(chlorosulfonyl)-2-naphthoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-(chlorosulfonyl)-2-naphthoate is an organosulfur compound that features a naphthalene ring substituted with a chlorosulfonyl group and a methyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-2-naphthoate typically involves the chlorosulfonation of methyl 2-naphthoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

Reaction Setup: Methyl 2-naphthoate is dissolved in an appropriate solvent, such as dichloromethane.

Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the solution while maintaining a low temperature to control the exothermic reaction.

Reaction Progress: The reaction mixture is stirred for several hours at a controlled temperature to ensure complete chlorosulfonation.

Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is then dried and concentrated to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process may also include additional purification steps, such as recrystallization or chromatography, to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(chlorosulfonyl)-2-naphthoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

Reduction: The compound can be reduced to form the corresponding sulfonic acid or sulfonamide using reducing agents like tin(II) chloride.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like acetone or ethanol, often in the presence of a base like triethylamine.

Reduction: Tin(II) chloride in hydrochloric acid is a common reducing agent used for the reduction of the chlorosulfonyl group.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Sulfonic Acids: Formed by the reduction of the chlorosulfonyl group.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(chlorosulfonyl)-2-naphthoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various sulfur-containing compounds, including sulfonamides and sulfonates.

Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

Material Science: It is used in the synthesis of polymers and other materials with unique properties.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of Methyl 3-(chlorosulfonyl)-2-naphthoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a precursor to more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-(chlorosulfonyl)-2-naphthoate can be compared with other similar compounds, such as:

Methyl 4-chloro-3-(chlorosulfonyl)benzoate: Similar in structure but with a benzoate core instead of a naphthoate core. It exhibits similar reactivity and applications.

Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar nucleophilic substitution reactions.

Sulfonimidates: Organosulfur compounds with a tetrahedral sulfur center, used as intermediates in the synthesis of other sulfur-containing compounds.

The uniqueness of this compound lies in its naphthalene core, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides.

Biologische Aktivität

Methyl 3-(chlorosulfonyl)-2-naphthoate is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C12H9ClO3S

- Molecular Weight : 272.72 g/mol

- CAS Number : 15441-07-3

- Density : Approximately 1.4 g/cm³

- Boiling Point : 245.7 °C at 760 mmHg

The compound features a naphthalene ring substituted with a chlorosulfonyl group and a methoxy group, which are critical for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of the Mcl-1 oncoprotein, which is implicated in various cancers. Mcl-1 is known for its role in inhibiting apoptosis, thereby promoting cell survival. By disrupting the interaction between Mcl-1 and pro-apoptotic proteins, this compound may facilitate cancer cell death.

Structure-Activity Relationship (SAR)

A series of studies have been conducted to evaluate the SAR of naphthoate derivatives, including this compound. These studies suggest that modifications to the naphthalene core and substituents significantly affect the inhibitory potency against Mcl-1. For instance:

| Compound | IC50 (μM) | Comments |

|---|---|---|

| 3a | 10.9 | Potent inhibitor of Mcl-1 |

| 3b | 99.0 | Weaker activity compared to 3a |

| 3c | N/A | Structural modifications improved binding affinity |

The data indicate that increasing hydrophobic interactions within the binding pocket enhances inhibitory activity.

Case Studies and Research Findings

- Inhibition of Protein-Protein Interactions (PPIs) :

-

Development of Novel Therapeutics :

- The compound's ability to interfere with apoptotic pathways has led researchers to explore it as a scaffold for developing new anticancer agents. The SAR studies revealed that compounds with enhanced hydrophobic character exhibit improved binding affinities to Mcl-1, suggesting a pathway for future drug development .

- Toxicological Assessments :

Eigenschaften

IUPAC Name |

methyl 3-chlorosulfonylnaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4S/c1-17-12(14)10-6-8-4-2-3-5-9(8)7-11(10)18(13,15)16/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFUIXWQYYNIBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C=C1S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.